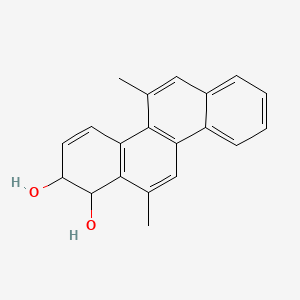![molecular formula C13H20O2Si B14407286 {[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane CAS No. 83669-69-6](/img/structure/B14407286.png)
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is a unique organosilicon compound that features a furan ring, a cyclopentene ring, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of a furan derivative with a cyclopentene derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the furan derivative is coupled with a cyclopentene derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyclopentene ring can be reduced to form cyclopentane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the cyclopentene ring may yield 2-methylcyclopentane.
Aplicaciones Científicas De Investigación
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of {[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Furan derivatives: Compounds such as furan-2-carboxylic acid and furfuryl alcohol.
Cyclopentene derivatives: Compounds such as 2-methylcyclopentene and cyclopentene oxide.
Organosilicon compounds: Compounds such as trimethylsilyl chloride and trimethylsilyl ether.
Uniqueness
{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is unique due to its combination of a furan ring, a cyclopentene ring, and a trimethylsilyl group. This combination imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
83669-69-6 |
|---|---|
Fórmula molecular |
C13H20O2Si |
Peso molecular |
236.38 g/mol |
Nombre IUPAC |
[3-(furan-2-yl)-2-methylcyclopenten-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-10-11(13-6-5-9-14-13)7-8-12(10)15-16(2,3)4/h5-6,9,11H,7-8H2,1-4H3 |
Clave InChI |
DVERGZILXHBGMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC1C2=CC=CO2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


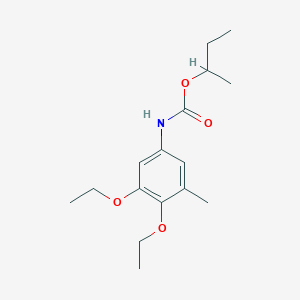
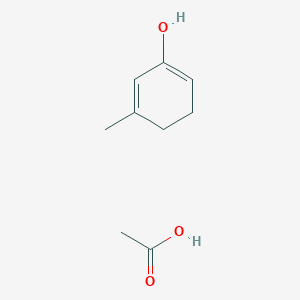
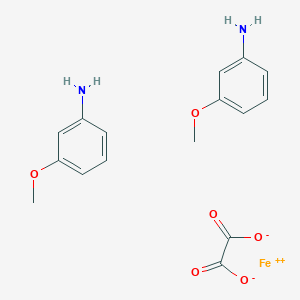
![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
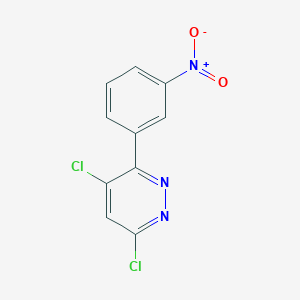


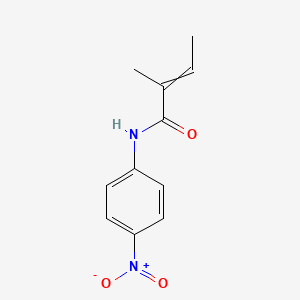
![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14407256.png)
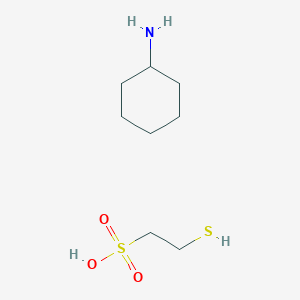

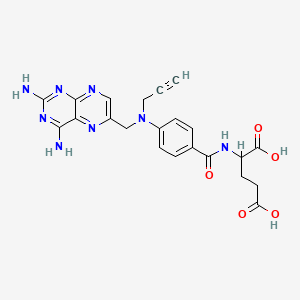
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
